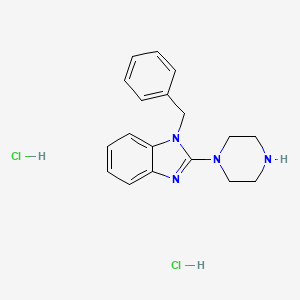

1-benzyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride

描述

1-Benzyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride is a benzimidazole derivative featuring a benzyl group at position 1 and a piperazine moiety at position 2, with two hydrochloric acid molecules forming its dihydrochloride salt. The benzimidazole core is a heterocyclic aromatic system commonly utilized in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets . The dihydrochloride salt form improves aqueous solubility and stability, critical for pharmaceutical applications .

属性

IUPAC Name |

1-benzyl-2-piperazin-1-ylbenzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4.2ClH/c1-2-6-15(7-3-1)14-22-17-9-5-4-8-16(17)20-18(22)21-12-10-19-11-13-21;;/h1-9,19H,10-14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCKSRXGPRWUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Benzimidazole Core Synthesis

A common approach to benzimidazole synthesis involves condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or dehydrating conditions. Patents and literature describe efficient methods using low-cost starting materials and mild conditions to yield benzimidazole intermediates suitable for further functionalization.

Benzylation at N-1 Position

Benzylation is performed typically by reacting the 2-piperazinylbenzimidazole intermediate with benzyl halides under basic conditions. This step introduces the benzyl group at the N-1 position of the benzimidazole ring, which is critical for the compound’s biological activity and physicochemical properties.

Formation of the Dihydrochloride Salt

The free base is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent. This salt form enhances aqueous solubility and stability, which is advantageous for pharmacological applications.

Optimization Parameters and Reaction Conditions

Representative Synthetic Procedure Example

Synthesis of 2-(piperazin-1-yl)-1H-benzimidazole : Heat benzimidazole sulfonic acid with excess piperazine at 160 °C for 30 minutes without solvent. Cool and extract with chloroform, wash with aqueous NaOH, dry, concentrate, and recrystallize from ethanol to obtain the intermediate.

N-Benzylation : React the intermediate with benzyl chloride in DMF in the presence of triethylamine at 0–25 °C. Monitor reaction progress by TLC. Upon completion, precipitate the product by addition of water, filter, and dry.

Formation of Dihydrochloride Salt : Dissolve the N-benzyl-2-piperazinylbenzimidazole in ethanol and bubble dry HCl gas or add concentrated HCl solution to form the dihydrochloride salt. Isolate by filtration and dry under vacuum.

Analytical Confirmation and Purity Assessment

- NMR Spectroscopy : ^1H and ^13C NMR confirm the benzimidazole core, piperazine substitution, and benzyl group attachment.

- Mass Spectrometry : High-resolution MS validates molecular weight and salt formation.

- Elemental Analysis : Confirms stoichiometry of dihydrochloride salt.

- HPLC : Used to assess purity, typically >95% after recrystallization.

Research Findings and Yield Data

Summary of Advantages and Challenges

- Advantages : The described methods use relatively inexpensive starting materials, avoid hazardous reagents, and are amenable to scale-up. Solvent-free or minimal solvent conditions reduce environmental impact.

- Challenges : High-temperature steps require careful control to avoid decomposition. Optimization of molar ratios and reaction times is critical for maximizing yield and purity.

化学反应分析

Types of Reactions

1-benzyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

科学研究应用

Medicinal Chemistry

1-benzyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride has been investigated for its potential therapeutic applications:

- Anticancer Activity: Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays indicate that it can reduce cell viability in glioblastoma (U-87 MG) and breast cancer (MDA-MB-231) cell lines, demonstrating promising IC50 values compared to standard treatments like albendazole .

| Cell Line | IC50 (μg/mL) | Reference |

|---|---|---|

| MDA-MB-231 | 16.54 - 95.54 | Various derivatives |

| U-87 MG | Not specified | Compound 7c |

- Antimicrobial Properties: The compound has shown effectiveness against a range of bacterial strains and fungi, suggesting its potential as an antimicrobial agent .

Biological Mechanisms

The biological activity of this compound primarily involves:

- Tubulin Interaction: Similar to other benzimidazole derivatives, this compound disrupts tubulin polymerization, a critical process for cell division, making it relevant for cancer therapy.

- Enzyme Modulation: It has been observed to inhibit specific kinases that play roles in cell signaling pathways, which can alter cellular responses and promote apoptosis in cancer cells .

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block for the synthesis of more complex molecules in chemical research and development. Its properties make it suitable for applications in:

- Material Science: Development of new materials with specific functional properties.

- Catalysis: Utilized as a catalyst in various chemical reactions due to its ability to interact with different substrates .

Case Studies and Research Findings

Several studies have explored the biological activities of benzimidazole derivatives containing piperazine:

Anticancer Studies

A study focusing on benzimidazole-piperazine compounds revealed that derivatives could effectively reduce cell migration and exhibit cytotoxic effects on cancer cell lines. This indicates their potential as anticancer agents .

Antimicrobial Efficacy

Research assessed the antimicrobial properties of related compounds, demonstrating effectiveness against resistant bacterial strains. This highlights their potential therapeutic application in treating infectious diseases.

Mechanistic Insights

Molecular modeling studies provided insights into the binding modes of these compounds with tubulin and other cellular targets, enhancing understanding of their mechanisms of action .

Summary

The compound this compound exhibits significant promise across multiple domains of scientific research. Its anticancer and antimicrobial properties make it a valuable candidate for further investigation in medicinal chemistry. Additionally, its applications in industrial chemistry underscore its versatility as a synthetic building block.

作用机制

The mechanism of action of 1-benzyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related benzimidazole and piperazine-containing derivatives. Key differences in substituents, salt forms, and biological activity are highlighted below.

Table 1: Structural Comparison of Selected Benzimidazole Derivatives

Analysis of Substituent Effects and Salt Form

Piperazine vs. Piperazine-containing compounds like levocetirizine dihydrochloride demonstrate improved pharmacokinetics due to solubility and charge characteristics .

Chlorinated vs. Non-Chlorinated Benzyl Groups: Chlorination at the benzyl position (e.g., in and ) increases lipophilicity (higher LogP), which may enhance membrane permeability but reduce aqueous solubility .

Dihydrochloride Salt vs. Free Base: The dihydrochloride form of the target compound significantly enhances solubility compared to non-salt derivatives, as seen in levocetirizine dihydrochloride .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to those in and , involving nucleophilic substitution or condensation reactions. Dihydrochloride salt formation typically involves treatment with HCl gas or concentrated HCl .

- Thermal Stability : Benzimidazole derivatives with piperazine (e.g., ) exhibit thermal stability up to 250°C, suggesting robustness for formulation .

生物活性

1-benzyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride, also known as Lerisetron, is a compound that has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : C18H22Cl2N4

- Molar Mass : 292.38 g/mol

- CAS Number : 143257-98-1

Lerisetron primarily functions as a 5-HT3 receptor antagonist . The 5-HT3 receptor is a subtype of serotonin receptor that plays a critical role in the central nervous system and gastrointestinal tract. By inhibiting this receptor, Lerisetron can modulate neurotransmission and has implications in treating nausea and vomiting associated with chemotherapy and postoperative recovery.

Key Findings:

- IC50 Value : The compound exhibits an IC50 of 0.81 µM against the 5-HT3 receptor, indicating potent antagonistic activity .

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including Lerisetron, in cancer therapy. These compounds have shown the ability to interfere with tubulin polymerization, which is crucial for cell division.

Case Study:

A comparative study evaluated the cytotoxic effects of various benzimidazole derivatives on tumor cell lines. The results indicated that Lerisetron and its analogs exhibited significant cytotoxicity with IC50 values ranging from 34 to >100 µM across different cancer cell lines, outperforming standard treatments like Albendazole (ABZ) in some assays .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Lerisetron | 34.31 - 39.78 | MDA-MB 231 |

| Lerisetron | 38.29 - 42.30 | U-87 MG |

| Albendazole | 83.1 | MDA-MB 231 |

| Albendazole | 40.59 | U-87 MG |

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. Lerisetron has been investigated for its efficacy against various pathogens, showing promising results in inhibiting bacterial growth.

Study Results:

In vitro assays demonstrated that Lerisetron effectively inhibited the growth of specific bacterial strains, suggesting potential applications as an antimicrobial agent .

Comparative Studies

The biological profile of Lerisetron can be compared with other benzimidazole derivatives to assess its unique properties:

| Compound | Biological Activity | Notes |

|---|---|---|

| Lerisetron | 5-HT3 antagonist | Potent against nausea and vomiting |

| 2-Piperazinyl-benzimidazole | Anticancer | Effective in disrupting microtubule dynamics |

| Albendazole | Anthelmintic | Standard treatment for parasitic infections |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-benzyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, benzimidazole derivatives can be synthesized by reacting 2-(chloromethyl)benzimidazole precursors with piperazine under basic conditions (e.g., K₂CO₃ in DMF) . Microwave-assisted synthesis (e.g., 120°C, 30 min) improves reaction efficiency and yield by enhancing molecular collisions and reducing side reactions . Post-synthesis, dihydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ethanol, followed by recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Confirms substitution patterns and proton environments. Deuterated DMSO or CDCl₃ resolves aromatic and piperazine proton signals .

- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .

- IR Spectroscopy : Identifies NH stretching (~3200 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

- UV-Vis : Monitors π→π* transitions in benzimidazole (λmax ~260–280 nm) .

Q. What are the key considerations for ensuring the stability of this compound under various storage conditions?

- Methodology :

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, indicating storage below 25°C in airtight containers .

- Hygroscopicity : Dihydrochloride salts are hygroscopic; store in desiccators with silica gel .

- Light Sensitivity : Amber glass vials prevent photodegradation of the benzimidazole core .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data when synthesizing benzimidazole derivatives with piperazine moieties?

- Methodology :

- Deuterated Solvents : Use DMSO-d₆ to resolve overlapping piperazine and benzyl protons .

- 2D NMR (COSY, HSQC) : Maps coupling between adjacent protons and assigns quaternary carbons .

- Impurity Profiling : LC-MS identifies byproducts (e.g., unreacted intermediates) that may skew integrations .

- Dynamic NMR : Detects piperazine ring flexibility at variable temperatures .

Q. What strategies enhance the aqueous solubility of this compound for pharmacological studies?

- Methodology :

- Salt Formation : Dihydrochloride salt improves solubility (e.g., >10 mg/mL in PBS at pH 7.4) .

- Co-Solvents : Use 10% DMSO/PEG 400 mixtures to maintain solubility without precipitating .

- pH Adjustment : Solubility increases in acidic buffers (pH 3–4) due to protonation of the piperazine nitrogen .

Q. How can in silico modeling integrate with experimental data to predict biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR targets, leveraging the benzimidazole core’s affinity for ATP-binding pockets .

- QSAR Models : Correlate substituent effects (e.g., benzyl vs. chlorobenzyl) with activity using Hammett constants .

- MD Simulations : Assess binding stability of the piperazine moiety in hydrophobic pockets (e.g., 100 ns simulations in GROMACS) .

Data Contradiction Analysis

Q. How should discrepancies in thermal degradation profiles (TGA/DTA) between batches be addressed?

- Methodology :

- Purity Verification : Compare DSC curves with reference standards (e.g., sharp melting endotherms indicate crystallinity) .

- Residual Solvent Analysis : Headspace GC-MS detects trapped solvents (e.g., DMF) that alter degradation kinetics .

- Polymorph Screening : XRPD identifies hydrate vs. anhydrous forms, which degrade at different temperatures .

Tables for Key Data

| Property | Method | Typical Result | Reference |

|---|---|---|---|

| Melting Point | DSC | 215–220°C (decomposition) | |

| Solubility (Water) | UV-Vis (λ = 274 nm) | 2.1 mg/mL (pH 7.4) | |

| LogP (Partition Coefficient) | HPLC (C18 column) | 2.8 ± 0.3 | |

| Plasma Stability (t₁/₂) | LC-MS/MS | >24 hours (37°C, rat plasma) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。